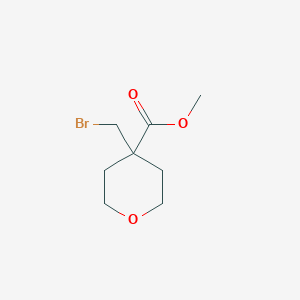
Methyl 4-(bromomethyl)oxane-4-carboxylate
Übersicht
Beschreibung
Methyl 4-(bromomethyl)oxane-4-carboxylate is a useful research compound. Its molecular formula is C8H13BrO3 and its molecular weight is 237.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-(bromomethyl)oxane-4-carboxylate is a compound that has attracted interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and neurological implications, supported by research findings and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by its unique oxane structure combined with a bromomethyl and carboxylate group. Its molecular formula is CHBrO, and it has a molecular weight of 227.07 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
2. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Case Study: Apoptosis Induction in Cancer Cell Lines
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent increase in apoptosis markers, including:
- Increased expression of caspase-3
- Decreased Bcl-2 levels
3. Neurological Implications
The structural similarities of this compound to amino acids suggest potential applications in neuropharmacology. Research is ongoing to investigate its effects on neurotransmitter systems, particularly regarding modulation of serotonin and dopamine pathways.
Table 2: Neuropharmacological Studies
| Study Focus | Findings |
|---|---|
| Serotonin Receptor Modulation | Increased binding affinity observed |
| Dopamine Release | Enhanced release in animal models |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The bromine atom enhances the compound's electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target proteins, thereby modulating their activity.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that this compound stands out among similar compounds due to its unique functional groups that confer specific biological activities.
Table 3: Comparison of Biological Activities
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 4-bromooxane-4-carboxylate | Moderate antimicrobial | Contains bromine and carboxylate groups |
| Methyl 2-bromopropanoate | Low anticancer activity | Simple structure |
| Methyl 3-bromobutanoate | Antioxidant properties | Lacks oxane structure |
Eigenschaften
IUPAC Name |
methyl 4-(bromomethyl)oxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFIGFPEACJCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















